(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

説明

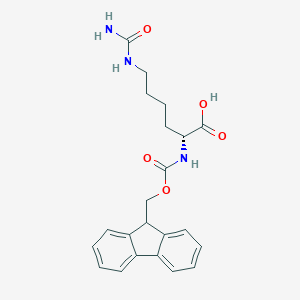

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a ureido (-NHCONH2) functional group at the sixth carbon of its hexanoic acid backbone. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block to introduce hydrogen-bonding motifs or enhance solubility in polar solvents due to the hydrophilic ureido group . The Fmoc group provides temporary protection for the α-amino group during peptide elongation, enabling selective deprotection under mild basic conditions (e.g., piperidine). Its stereochemistry (R-configuration) is critical for maintaining chiral integrity in synthetic peptides. The molecular formula is reported as C21H24N4O4 with a molecular weight of 396.44 g/mol .

特性

IUPAC Name |

(2R)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZUCXPETVPQIB-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427178 | |

| Record name | N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201485-38-3 | |

| Record name | N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

FMOC-D-HOCIT-OH, also known as (2R)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, is primarily used in peptide synthesis. The primary targets of this compound are the amine groups in amino acids, which it protects during the synthesis process.

Mode of Action

The compound operates by protecting the amine groups in amino acids during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group in the compound is a base-labile protecting group. It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal.

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine groups in amino acids, allowing for the successful formation of peptide bonds.

Pharmacokinetics

The compound’s stability, reactivity, and the ease with which the fmoc group can be added and removed are crucial for its effectiveness in peptide synthesis.

Result of Action

The result of FMOC-D-HOCIT-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amine groups during synthesis, it prevents unwanted side reactions, ensuring the correct formation of peptide bonds.

Action Environment

The action of FMOC-D-HOCIT-OH can be influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group. Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH.

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, commonly referred to as Fmoc-Ahx-Urea, is a compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antitumor properties, antimicrobial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorene moiety and functional groups such as ureas and amides. Its molecular formula is , with a molecular weight of 496.56 g/mol. The presence of the fluorene group contributes to its stability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C26H32N4O6 |

| Molecular Weight | 496.56 g/mol |

| Purity | >96% |

| CAS Number | 159858-21-6 |

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. The compound may interact with cellular pathways involved in tumor growth, potentially inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects.

2. Antimicrobial Properties

The structural features of Fmoc-Ahx-Urea suggest potential antimicrobial efficacy against a range of pathogens. Preliminary studies indicate that it may exhibit activity against both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor for specific enzymes involved in metabolic pathways. For example, it may inhibit proteases or other enzymes critical for tumor progression or pathogen survival. Such inhibition could lead to therapeutic applications in treating infections or cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the compound's effect on human cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Activity : Research conducted by AnaxLab demonstrated that Fmoc-Ahx-Urea showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

- Enzyme Inhibition Studies : A recent publication highlighted the compound's ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. In vitro assays showed a reduction in MMP activity, suggesting potential use in preventing cancer spread .

類似化合物との比較

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other Fmoc-protected amino acids. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。